Shield-1 vs. Shield-2: Superior Binding Affinity and Cellular Stabilization Potency
Shield-1 demonstrates a 12-fold higher binding affinity for the FKBP(F36V) mutant protein compared to its close structural analog Shield-2. This difference in binding affinity directly translates to a 12-fold greater potency in stabilizing a FKBP(F36V, L106P)-YFP fusion protein in living mammalian cells [1].
| Evidence Dimension | Binding Affinity (Kd) for FKBP(F36V) mutant |
|---|---|
| Target Compound Data | Kd = 2.4 nM |
| Comparator Or Baseline | Shield-2: Kd = 29 nM |
| Quantified Difference | 12.1-fold lower Kd for Shield-1 |
| Conditions | In vitro fluorescence polarization competition assay with FKBP(F36V) protein (20 nM) and fluorescent tracer FL-SLF (1 nM) |
Why This Matters
The significantly higher binding affinity of Shield-1 reduces the amount of ligand required for full protein stabilization, lowering reagent costs and minimizing potential off-target effects in cellular assays.
- [1] Grimley, J. S., et al. (2007). Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains. Bioorganic & Medicinal Chemistry Letters, 17(23), 6676-6679. View Source
